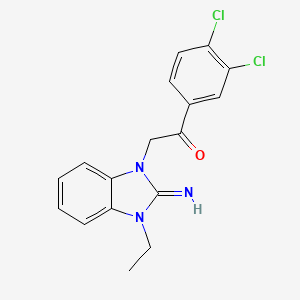![molecular formula C24H22N2O3 B11675794 2,5-Bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11675794.png)
2,5-Bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-metoxifenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta un anillo de benzoxazina fusionado con un anillo de pirazol, y está sustituido con dos grupos 4-metoxifenilo. La presencia de estos grupos funcionales y el sistema de anillos fusionados confiere al compuesto una reactividad química interesante y posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,5-Bis(4-metoxifenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclación de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción de 4-metoxifenilhidrazina con un precursor adecuado de benzoxazina puede conducir a la formación del compuesto deseado. Las condiciones de reacción a menudo implican el uso de solventes como tetrahidrofurano y catalizadores como complejos de paladio .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. La escalabilidad del proceso de síntesis es crucial para su aplicación en diversas industrias.
Análisis De Reacciones Químicas
Tipos de reacciones
2,5-Bis(4-metoxifenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los grupos metoxilo se pueden sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden conducir a una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
2,5-Bis(4-metoxifenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en la química de coordinación.
Biología: Se están explorando las posibles actividades biológicas del compuesto, como las propiedades anticancerígenas y antioxidantes.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos
Mecanismo De Acción
El mecanismo de acción de 2,5-Bis(4-metoxifenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías de estrés oxidativo, ejerciendo así efectos antioxidantes. Las dianas moleculares y las vías detalladas aún se encuentran en investigación .
Comparación Con Compuestos Similares
Compuestos similares
2,5-Bis(4-metoxifenil)-1,3,4-tiadiazol: Este compuesto tiene una estructura similar pero contiene un anillo de tiadiazol en lugar de un anillo de benzoxazina.
N,N-Bis(4-metoxifenil)naftalen-2-amina: Este compuesto presenta un núcleo de naftaleno y se utiliza en aplicaciones similares.
Unicidad
2,5-Bis(4-metoxifenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina es único debido a su sistema de anillos fusionados y la presencia de grupos metoxifenilo, que contribuyen a su reactividad química distintiva y posibles actividades biológicas.
Propiedades
Fórmula molecular |
C24H22N2O3 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2,5-bis(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H22N2O3/c1-27-18-11-7-16(8-12-18)21-15-22-20-5-3-4-6-23(20)29-24(26(22)25-21)17-9-13-19(28-2)14-10-17/h3-14,22,24H,15H2,1-2H3 |
Clave InChI |
VHXQCBDSNBJIGN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11675711.png)

![2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B11675720.png)
![2-fluoro-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11675725.png)
![6-[(2E)-2-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11675728.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B11675742.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675747.png)
![3-chloro-N-(3,4-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11675759.png)
![2-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11675768.png)
![N'-[(Z)-(2-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11675771.png)
![6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11675773.png)
![(5Z)-5-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675774.png)
![Methyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11675781.png)
![(5E)-1-(4-methoxyphenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675789.png)
